N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide
Description
N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide (CAS: 941900-53-4, molecular formula: C₁₇H₁₈FNO₃S₂) is a sulfonamide-benzamide hybrid compound featuring a thiophenylethyl backbone. Its structure comprises a 4-fluoro-3-methylbenzenesulfonyl group attached to a central ethyl chain substituted with a thiophen-2-yl moiety, terminating in a 2-methylbenzamide group. This compound is structurally distinct due to the integration of sulfonyl, thiophene, and benzamide functionalities, which are commonly associated with antimicrobial and enzyme-inhibitory activities .
Synthetic routes for analogous compounds (e.g., ) suggest that its preparation likely involves:
Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.
Nucleophilic substitution or coupling reactions to attach the thiophenylethyl moiety.
Amidation via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) to form the benzamide terminus .
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3S2/c1-14-6-3-4-7-17(14)21(24)23-13-20(19-8-5-11-27-19)28(25,26)16-9-10-18(22)15(2)12-16/h3-12,20H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYLATZVGSOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable base.
Coupling with thiophene derivative: The sulfonyl chloride intermediate is then reacted with a thiophene derivative under basic conditions to form the sulfonyl-thiophene intermediate.
Amidation reaction: The final step involves the reaction of the sulfonyl-thiophene intermediate with 2-methylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that sulfonamide derivatives exhibit potential anticancer properties. For instance, compounds similar to N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Studies have shown that modifications in the sulfonamide structure can lead to enhanced potency against various cancer cell lines .
2. Antimicrobial Properties:
Sulfonamides are traditionally known for their antibacterial effects. The unique structure of this compound may provide a novel scaffold for developing new antimicrobial agents. Research into related compounds has demonstrated their effectiveness against resistant bacterial strains, suggesting that this compound could be further explored for similar applications .
3. Central Nervous System Disorders:
There is emerging evidence that benzamide derivatives can modulate neurotransmitter systems, making them potential candidates for treating central nervous system disorders such as epilepsy and depression. The specific structural features of this compound may enhance its efficacy in these areas by influencing receptor binding dynamics .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Comparisons:
Sulfonyl Group Variations :
- The 4-fluoro-3-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to unsubstituted (e.g., , compounds [1–3]) or halogenated (e.g., Cl/Br in ) sulfonyl derivatives. Fluorine substitution often improves bioavailability and target binding .
- In contrast, triazole-sulfonamides () prioritize sulfonyl-linked triazole rings for tautomerism-driven activity, which is absent in the target compound .
Thiophene Modifications: The thiophen-2-yl group is conserved in antimicrobial quinolone hybrids (). However, substituents like 5-(methylthio) () or 3-cyano () on thiophene correlate with enhanced antibacterial potency, suggesting the target’s unmodified thiophene may limit activity unless compensated by the benzamide group .
Benzamide Terminal Group: The 2-methylbenzamide terminus differentiates it from quinolone-piperazine derivatives () and acetamide-based analogs (). Benzamide groups are associated with kinase inhibition (e.g., PARP, EGFR) but require specific substituents (e.g., tert-butyl in ) for optimal efficacy .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound features several key structural components:
- Sulfonamide group : Contributes to its biological activity.
- Thiophene ring : Enhances interaction with biological targets.
- Fluorinated aromatic rings : May influence pharmacokinetics and potency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, affecting gene expression and cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that this compound shows potential antitumor effects by inhibiting cancer cell proliferation. The mechanism may involve the downregulation of critical proteins involved in cell growth.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine levels | |
| Enzyme inhibition | Targets specific metabolic enzymes |
Case Studies
- Antitumor Efficacy : A study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis can be optimized using carbodiimide-based coupling reagents (e.g., DCC or EDC) to facilitate amide bond formation between the sulfonamide and benzamide moieties. Purification should involve gradient column chromatography with silica gel (e.g., hexane/ethyl acetate mixtures) to isolate intermediates. Reaction progress should be monitored via TLC and confirmed by -NMR and high-resolution mass spectrometry (HRMS) . For scale-up, consider microwave-assisted synthesis to reduce reaction times and improve yields.
Basic: How can structural characterization be rigorously performed for this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Use SHELXL for refinement, ensuring parameters like R-factor (<0.05) and data-to-parameter ratio (>15) meet crystallographic standards. Complement with -NMR to verify carbon environments and FT-IR to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
Basic: What spectroscopic methods are suitable for analyzing electronic transitions and fluorescence properties?
Answer:
UV-Vis spectroscopy (in DMSO or acetonitrile) can identify π→π* and n→π* transitions. Fluorescence intensity measurements should be conducted at varying pH and solvent polarities to assess environmental sensitivity. Calculate quantum yield using a reference standard (e.g., quinine sulfate). Time-resolved fluorescence spectroscopy can probe excited-state dynamics .
Basic: How can solubility challenges be addressed during formulation for biological assays?
Answer:
Employ co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility. If instability arises, consider salt formation (e.g., hydrochloride) or nanoencapsulation. Solubility parameters (Hansen solubility parameters) can guide solvent selection .
Advanced: What computational approaches predict the compound’s electronic properties and reactivity?
Answer:
Density-functional theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water) assess conformational stability. Software: Gaussian, ORCA .
Advanced: How should conflicting data between spectroscopic and crystallographic results be resolved?
Answer:
Triangulate data using multiple techniques:
- Compare XRD bond lengths/angles with DFT-optimized geometries.
- Validate NMR chemical shifts against computed -NMR (GIAO method).
- Apply statistical tests (e.g., χ² for crystallographic fit) and error analysis (e.g., confidence intervals for spectroscopic data) .
Advanced: What methodologies assess the compound’s potential biological activity?
Answer:
- In vitro assays: Enzyme inhibition (e.g., kinase assays with IC determination) and cell viability (MTT assay).
- ADMET profiling: Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays.
- Molecular docking: AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) using PDB structures .
Advanced: How does the sulfonylation regioselectivity influence synthetic pathways?
Answer:
Regioselectivity is controlled by:
- Electronic effects: Electron-donating groups (e.g., -CH) direct sulfonylation to para positions.
- Steric hindrance: Bulky substituents favor meta substitution.
- Reaction conditions: Low temperatures (-10°C) and aprotic solvents (e.g., DCM) minimize side reactions .
Advanced: What strategies identify and characterize polymorphic forms?
Answer:
- Polymorph screening: Solvent evaporation (10+ solvents) and slurry conversion.
- Characterization: PXRD for distinct diffraction patterns, DSC for melting point variations, and Hirshfeld surface analysis to map intermolecular interactions.
- Stability studies: Accelerated aging (40°C/75% RH) to identify the most stable form .
Advanced: How can metabolic stability be enhanced through structural modifications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
